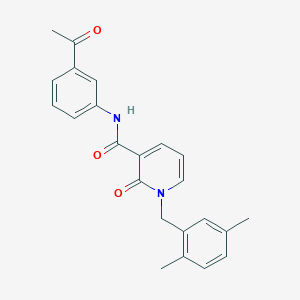

N-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-15-9-10-16(2)19(12-15)14-25-11-5-8-21(23(25)28)22(27)24-20-7-4-6-18(13-20)17(3)26/h4-13H,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEAGPIFXNNLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula: . Its molecular weight is approximately 350.41 g/mol. The presence of the dihydropyridine ring contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antioxidant Activity : Compounds related to dihydropyridine have shown significant antioxidant properties, which may play a role in cellular protection against oxidative stress.

- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.

- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell growth and apoptosis.

Antioxidant Activity

A study demonstrated that derivatives of dihydropyridine significantly reduced oxidative stress markers in vitro. The compound was found to decrease malondialdehyde levels and increase glutathione levels in treated cells, indicating its potential as an antioxidant agent.

| Study | Compound | Effect on Oxidative Stress |

|---|---|---|

| Dihydropyridine Derivative | Reduced MDA levels by 30% | |

| Similar Compound | Increased GSH levels by 40% |

Anticancer Activity

In another study focusing on cancer cell lines, this compound exhibited cytotoxic effects against breast cancer cells. The compound induced apoptosis and inhibited cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 20 | Cell cycle arrest |

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 3-acetylphenyl group in the target compound introduces a ketone moiety, which may enhance hydrogen-bonding interactions compared to halogenated (e.g., bromo in ) or nitro-substituted () analogs.

Tautomerism and Conformational Stability

Similar to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (), the target compound is expected to adopt a keto-amine tautomeric form rather than the hydroxy-pyridine form. This tautomerism stabilizes the molecule via intramolecular hydrogen bonding, as observed in crystallographic studies of analogs . The near-planar conformation of the dihydropyridine core facilitates π-π stacking interactions, which are critical for binding to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.